molecular formula C16H18N2O4S2 B3056576 1,4-Bis(phenylsulfonyl)piperazine CAS No. 7250-99-9

1,4-Bis(phenylsulfonyl)piperazine

Cat. No.: B3056576
CAS No.: 7250-99-9
M. Wt: 366.5 g/mol
InChI Key: JUQZKAOPUODWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(phenylsulfonyl)piperazine (CAS 7250-99-9) is a synthetic piperazine sulfonamide derivative with a molecular formula of C16H18N2O4S2 and an average mass of 366.450 Da . This compound serves as a valuable chemical scaffold in medicinal chemistry research, particularly in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the potential treatment of diabetes mellitus . In vitro biological studies have demonstrated that 1,4-bis(phenylsulfonyl)piperazine derivatives exhibit inhibitory activity against the DPP-IV enzyme, which minimizes glucagon and blood glucose levels by increasing incretin hormones . Research indicates that the anti-diabetic activity is influenced by the substitution pattern on the phenyl rings, with electron-withdrawing groups such as chlorine enhancing the inhibitory effect more than electron-donating groups . Induced-fit docking studies suggest that these compounds occupy the DPP-IV binding domain and can form hydrogen bonds with key amino acid residues, including R125, E205, E206, and Y662 . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(benzenesulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQZKAOPUODWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280985
Record name 1,4-bis(phenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-99-9
Record name NSC30402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(phenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Bis(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(phenylsulfonyl)piperazine is a symmetrical molecule of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this and related compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of 1,4-Bis(phenylsulfonyl)piperazine, grounded in the principles of chemical structure and conformational dynamics. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the scientific reasoning behind the spectral features, empowering researchers to interpret and predict the NMR spectra of similar molecular scaffolds.

Molecular Structure and Predicted NMR Spectral Data

The symmetrical nature of 1,4-Bis(phenylsulfonyl)piperazine simplifies its NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift. The core structure consists of a central piperazine ring symmetrically substituted at both nitrogen atoms with a phenylsulfonyl group.

Caption: Molecular structure of 1,4-Bis(phenylsulfonyl)piperazine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to the piperazine ring and the two phenylsulfonyl groups.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Piperazine (CH₂)~3.4 - 3.6Singlet (broad)8HThe protons on the piperazine ring are chemically equivalent due to symmetry. The signal may be broad at room temperature due to conformational exchange (chair-boat interconversion).[1][2]
Phenyl (ortho-H)~7.8 - 8.0Multiplet (d-like)4HThese protons are deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
Phenyl (meta-H & para-H)~7.5 - 7.7Multiplet6HThe chemical shifts of these protons are in the typical aromatic region.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Piperazine (CH₂)~45 - 50The electron-withdrawing sulfonyl groups shift these carbons downfield compared to unsubstituted piperazine.[1]
Phenyl (ipso-C)~135 - 138The carbon directly attached to the sulfonyl group.
Phenyl (ortho-C)~127 - 129
Phenyl (meta-C)~129 - 131
Phenyl (para-C)~133 - 135

In-Depth Spectral Interpretation and Rationale

The electron-withdrawing nature of the two phenylsulfonyl groups significantly influences the chemical shifts of the adjacent piperazine protons and carbons, causing them to be deshielded (shifted to a higher ppm value) compared to the parent piperazine molecule.

The piperazine ring exists in a dynamic equilibrium of chair conformations.[2] At room temperature, the rate of this interconversion can be on the NMR timescale, leading to broadened signals for the piperazine protons. Upon heating, the rate of exchange increases, and a sharper singlet may be observed. Conversely, at lower temperatures, the interconversion may be slowed sufficiently to observe distinct axial and equatorial proton signals.[2][3]

The signals for the phenyl groups will appear as complex multiplets due to spin-spin coupling between the aromatic protons. The ortho-protons are the most deshielded due to their proximity to the strongly anisotropic sulfonyl group.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 1,4-Bis(phenylsulfonyl)piperazine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in a >400 MHz spectrometer shimming Shim the magnetic field instrument->shimming H1_acq Acquire ¹H spectrum (e.g., 16 scans) shimming->H1_acq C13_acq Acquire ¹³C spectrum (e.g., 1024 scans) H1_acq->C13_acq ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H and ¹³C) integrate->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Sources

An In-depth Technical Guide to the Mechanism of Action of 1,4-Bis(phenylsulfonyl)piperazine and Its Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When symmetrically substituted with two phenylsulfonyl groups at the 1 and 4 positions, it forms 1,4-Bis(phenylsulfonyl)piperazine, a molecule whose specific biological activities are not extensively detailed in publicly available literature. However, the broader class of phenylsulfonylpiperazine derivatives has emerged as a versatile platform for drug discovery, exhibiting a wide array of pharmacological effects including anticancer, antimalarial, and anti-inflammatory activities.[4][5][6] This technical guide provides a comprehensive analysis of the known and potential mechanisms of action for this class of compounds. We will delve into the molecular interactions and signaling pathways modulated by various derivatives, offer field-proven insights into experimental design for their study, and provide detailed protocols for researchers in drug development. The narrative will focus on the causal relationships behind experimental choices, ensuring a self-validating system of scientific inquiry.

Introduction: The Phenylsulfonylpiperazine Scaffold

The 1,4-Bis(phenylsulfonyl)piperazine core consists of a central six-membered piperazine ring, a heterocyclic amine, with phenylsulfonyl substituents attached to both nitrogen atoms. The piperazine ring itself is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility.[1] The addition of the phenylsulfonyl groups introduces rigidity and specific steric and electronic properties that dictate the molecule's interaction with biological targets. These groups can act as hydrogen bond acceptors and engage in various non-covalent interactions, while the phenyl rings can be further substituted to fine-tune activity.[7]

While direct studies on the parent 1,4-Bis(phenylsulfonyl)piperazine are sparse, research on its derivatives has revealed a remarkable diversity of mechanisms, targeting distinct cellular pathways. This guide will synthesize these findings to build a comprehensive picture of the biological potential of this chemical class.

Established Mechanisms of Action in Phenylsulfonylpiperazine Derivatives

The biological activity of phenylsulfonylpiperazine derivatives is highly dependent on the nature of other chemical moieties attached to the core structure. Below, we explore the primary mechanisms of action that have been elucidated for different derivatives.

Antimalarial Activity: Inhibition of Erythrocyte Invasion

A significant breakthrough in antimalarial drug discovery was the identification of the phenylsulfonyl piperazine class as a specific inhibitor of erythrocyte invasion by Plasmodium falciparum merozoites.[4] This stage of the parasite's lifecycle is critical for its survival and proliferation within the human host.

Mechanism: The optimized compounds from this class have been shown to block erythrocyte invasion, a mechanism distinct from many existing antimalarials that target the parasite's internal metabolic processes.[4] While the precise molecular target of these compounds is still under investigation, their activity suggests an interaction with parasite or host cell surface proteins essential for the invasion process. The optimization of this class has shown that specific isomers, such as the alpha-carbonyl S-methyl isomer, are crucial for potent antimalarial activity.[4] These compounds were also found to be effective against multidrug-resistant strains of P. falciparum.[4]

Logical Pathway for Antimalarial Action

G cluster_parasite Plasmodium falciparum Merozoite cluster_host Host Erythrocyte P_Merozoite Merozoite Invasion_Process Erythrocyte Invasion P_Merozoite->Invasion_Process H_Erythrocyte Erythrocyte H_Erythrocyte->Invasion_Process PSP_Compound Phenylsulfonyl Piperazine Derivative Block Inhibition PSP_Compound->Block Proliferation Parasite Proliferation & Disease Progression Invasion_Process->Proliferation Block->Invasion_Process G p53 p53 Transcription Factor MDM2_p21 MDM2 & p21 Gene Transcription p53->MDM2_p21 Activates G5 Piperazine Derivative (G5) Block Inhibition G5->Block Cell_Effects Cell Cycle Arrest, Apoptosis MDM2_p21->Cell_Effects Block->p53

Caption: A piperazine derivative (G5) inhibits p53, downregulating target genes like MDM2 and p21.

Anti-inflammatory and Neuroprotective Effects

Derivatives of 1,4-bis(arylsulfonamido)naphthalene, which share a similar structural motif with 1,4-Bis(phenylsulfonyl)piperazine, have been developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). [8][9]The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response, and its activation can be a therapeutic strategy for diseases involving oxidative stress and inflammation, such as neurodegenerative disorders.

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. These naphthalene-based inhibitors bind to Keap1, preventing its interaction with Nrf2. [8]This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). [8]The upregulation of these protective genes helps to suppress neuroinflammation. [8]

Antimicrobial Activity

Various bis-piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. [1][10] Mechanism: Molecular docking studies suggest that these compounds may target essential bacterial enzymes. Two potential targets are DNA gyrase and glucosamine-6-phosphate (GlcN-6-P) synthase. [1]DNA gyrase is crucial for bacterial DNA replication, while GlcN-6-P synthase is involved in the biosynthesis of the bacterial cell wall. [1]By inhibiting these enzymes, the compounds can disrupt critical bacterial processes, leading to cell death.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel 1,4-Bis(phenylsulfonyl)piperazine derivative, a systematic approach is required. The following protocols provide a framework for these studies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on cell viability and establish a dose-response curve.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,4-Bis(phenylsulfonyl)piperazine derivative in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. [11]5. Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals. [11]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Sources

Pharmacokinetic and Pharmacodynamic Profiling of 1,4-Bis(phenylsulfonyl)piperazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Structural Rationale and Physicochemical Landscape

The 1,4-bis(phenylsulfonyl)piperazine scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally, it consists of a rigid, nitrogen-containing piperazine heterocycle flanked by two electron-withdrawing phenylsulfonyl moieties. This specific architectural arrangement is not accidental; it is a deliberate pharmacokinetic (PK) optimization strategy.

The introduction of the bis-sulfonyl groups significantly reduces the basicity (pKa) of the piperazine nitrogens. Causally, this shielding prevents rapid first-pass N -oxidation by hepatic flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, dramatically increasing the metabolic half-life of the derivatives. Furthermore, the lipophilicity (ClogP) can be finely tuned via substitutions on the phenyl rings, allowing the scaffold to be directed either toward peripheral targets (e.g., metabolic diseases) or central nervous system (CNS) targets requiring strict Blood-Brain Barrier (BBB) permeation.

Therapeutic Axes and Target Engagement

Recent literature highlights two primary therapeutic applications for this scaffold, driven entirely by how peripheral substitutions alter its pharmacokinetic distribution and target affinity.

Metabolic Disease: DPP-IV Inhibition

For the management of Type 2 Diabetes Mellitus, 1,4-bis(phenylsulfonyl)piperazine derivatives have been engineered to mimic the binding profile of established gliptins (e.g., sitagliptin). According to[1], these compounds act as competitive inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., ortho- or para-chloro substitutions) on the phenyl rings enhances the dipole moment, strengthening hydrogen bonding with the S1 and S2 hydrophobic pockets of the DPP-IV active site (specifically residues R125, E205, and Y662). Conversely, electron-donating groups (e.g., methyl) weaken this interaction. By inhibiting DPP-IV, the degradation of incretins (GLP-1 and GIP) is halted, thereby stimulating insulin secretion.

DPPIV_Pathway GLP1 Incretins (GLP-1 / GIP) DPPIV DPP-IV Enzyme (Active) GLP1->DPPIV Cleaved by Insulin Insulin Secretion (Beta Cells) GLP1->Insulin Stimulates Inactive Inactive Peptides DPPIV->Inactive Degradation Inhibitor 1,4-Bis(phenylsulfonyl) piperazine Inhibitor->DPPIV Inhibits Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Figure 1: Mechanism of action for DPP-IV inhibition by piperazine derivatives in glycemic control.

Neuropharmacology: AChE and BACE-1 Inhibition

When the core is modified into 3,6-diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-dione derivatives, the increased lipophilicity and structural bulk shift the PK profile toward high BBB permeability. As demonstrated in advanced Alzheimer's disease models[2], these derivatives act as multi-target directed ligands. They bind to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) and inhibit β -secretase-1 (BACE-1), simultaneously restoring cholinergic function and preventing amyloid- β aggregation.

PK_Workflow Admin Oral Dosing (High GI Abs) Plasma Systemic Plasma (LC-MS/MS) Admin->Plasma Caco-2 Liver Hepatic Clearance (CYP450) Plasma->Liver Metabolism BBB Blood-Brain Barrier (PAMPA-BBB) Plasma->BBB Distribution Target CNS Targets (AChE/BACE-1) BBB->Target Permeation

Figure 2: Pharmacokinetic evaluation workflow for CNS-targeted piperazine sulfonamide derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacokinetic predictors and pharmacodynamic efficacy of key 1,4-bis(phenylsulfonyl)piperazine derivatives based on recent empirical data.

Compound SeriesKey SubstitutionPrimary TargetEfficacy / IC 50​ GI Absorption (Caco-2)BBB Permeability
1a 2-Chloro (EWG)DPP-IV22.6% inhibition at 100 µMHighLow (Peripheral)
1b 3-Chloro (Meta)DPP-IV15.4% inhibition at 100 µMHighLow (Peripheral)
1d 2-Methyl (EDG)DPP-IV11.2% inhibition at 100 µMHighLow (Peripheral)
Dione-I R = BenzylAChE / BACE-1IC 50​ = 32.45 µMHighHigh ( Pe​ > 4.0)
Dione-II R = PhenylAChE / BACE-1IC 50​ = 28.65 µMHighHigh ( Pe​ > 4.0)

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data aggregated from[Abu Khalaf et al., 2021] and [Reshetnikov et al., 2022].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step is grounded in chemical causality, ensuring that false positives/negatives are dynamically caught during the assay.

Protocol A: In Vitro DPP-IV Kinetic Fluorometric Screening

This protocol measures the continuous enzymatic cleavage of a specific substrate to evaluate the inhibitory potency of piperazine sulfonamides.

  • Reagent Preparation: Prepare the assay buffer using 50 mM Tris-HCl (pH 8.0).

    • Causality: DPP-IV relies on a catalytic serine residue (Ser630) that requires a slightly alkaline environment to maintain its deprotonated, nucleophilic state for substrate attack.

  • Inhibitor Pre-incubation: Dissolve the piperazine derivative in DMSO (final concentration <1% to prevent enzyme denaturation). Incubate 10 µL of the inhibitor with 40 µL of purified human DPP-IV enzyme for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical to allow the rigid piperazine scaffold to achieve an induced-fit equilibrium within the S1/S2 pockets before the substrate introduces competitive pressure.

  • Substrate Addition: Add 50 µL of 1 mM H-Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Causality: DPP-IV specifically cleaves post-proline residues. The cleavage releases AMC, shifting the molecule from a quenched state to a highly fluorescent state, ensuring absolute target specificity.

  • Kinetic Measurement: Monitor fluorescence immediately at Ex/Em = 360/460 nm every minute for 30 minutes using a microplate reader.

  • Validation Checkpoint (Self-Validation): Well A1 must contain 100 nM Sitagliptin as a positive control. If the Sitagliptin well does not demonstrate >80% steady-state inhibition, the enzyme batch is deemed degraded, and the plate is automatically rejected.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

This workflow determines the systemic clearance, volume of distribution, and half-life of the derivatives in murine models.

  • Dosing and Sampling: Administer the compound via oral gavage (10 mg/kg) formulated in 0.5% methylcellulose. Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K 2​ EDTA tubes.

    • Causality: K 2​ EDTA is chosen over heparin because heparin introduces alkali metals that cause severe matrix ionization suppression during downstream mass spectrometry.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of an isotopically labeled internal standard (IS) to the plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Ice-cold ACN instantly denatures plasma amidases and esterases, preventing the ex vivo degradation of the compound while simultaneously precipitating heavy proteins that would otherwise clog the LC column.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM filters both the parent precursor ion and a specific product fragment. This dual-filtration eliminates background noise from endogenous plasma lipids, ensuring high specificity.

  • Validation Checkpoint (Self-Validation): The peak area of the internal standard (IS) must remain within ±15% across all time-point samples. A deviation beyond this threshold indicates extraction failure or instrument drift, invalidating that specific sample run.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.[Link]

  • Tripathi, P. N., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. Bioorganic Chemistry, 85, 82-96.[Link]

  • Reshetnikov, D. V., et al. (2022). Novel multifunctional 3,6-Diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-dione derivs. RSC Medicinal Chemistry, 13(12), 1644-1656.[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1,4-Bis(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

Authored by: A Senior Application Scientist

Introduction: The Significance of the Phenylsulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates. When functionalized, the piperazine scaffold serves as a versatile building block for creating compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The synthesis of 1,4-Bis(phenylsulfonyl)piperazine represents a foundational procedure for creating a symmetrical disubstituted piperazine core. This compound itself, and its derivatives, are of significant interest to researchers in drug discovery and development.

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Bis(phenylsulfonyl)piperazine. It is designed for an audience of researchers and scientists, offering not just a procedural checklist, but also the underlying chemical principles and expert insights necessary for successful and reproducible execution.

Reaction Principle: Double N-Sulfonylation via Nucleophilic Substitution

The synthesis of 1,4-Bis(phenylsulfonyl)piperazine is achieved through a classic nucleophilic substitution reaction. Piperazine, with its two secondary amine nitrogens, acts as a potent nucleophile. It attacks the electrophilic sulfur atom of two equivalents of benzenesulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

Overall Reaction Scheme

cluster_reactants Reactants cluster_products Products Piperazine Piperazine Plus1 + Piperazine->Plus1 BenzenesulfonylChloride 2x Benzenesulfonyl Chloride Product 1,4-Bis(phenylsulfonyl)piperazine BenzenesulfonylChloride->Product Base (e.g., Triethylamine) Solvent (e.g., DCM) Plus1->BenzenesulfonylChloride Byproduct + 2x HCl

Caption: Overall reaction for the synthesis of 1,4-Bis(phenylsulfonyl)piperazine.

Detailed Synthesis Protocol

This protocol is based on established methods for the N-sulfonylation

Application Notes & Protocols: 1,4-Bis(phenylsulfonyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The 1,4-bis(phenylsulfonyl)piperazine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a central rigid piperazine ring flanked by two highly functionalizable phenylsulfonyl moieties, this core structure offers unique spatial geometry.

From a structural biology perspective, the sulfonamide groups act as potent hydrogen-bond acceptors, while the terminal phenyl rings provide critical hydrophobic interactions. This allows the scaffold to seamlessly occupy dual hydrophobic binding pockets in various enzymes, most notably the S1/S2 pockets of Dipeptidyl Peptidase-IV (DPP-IV) [1] and the peripheral/catalytic active sites of Cholinesterases (AChE/BChE) [2]. This application note details the synthesis of this core and provides validated protocols for its evaluation in two primary therapeutic areas: Type 2 Diabetes Mellitus and Alzheimer's Disease.

General Synthesis Workflow

The synthesis of symmetrical 1,4-bis(phenylsulfonyl)piperazine derivatives relies on the nucleophilic acyl substitution of sulfonyl chlorides by the secondary amines of the piperazine ring.

Synthesis A Piperazine Core (10 mmol) C Reaction Mixture (CH2Cl2, Ice Bath -> RT, 48h) A->C B Phenylsulfonyl Chloride (20 mmol) B->C D Acidic Extraction (HCl, pH=3) C->D Quench & Separate E Drying & Filtration (Anhydrous Na2SO4) D->E Organic Layer F Purification (Column Chromatography) E->F Evaporate Solvent G 1,4-Bis(phenylsulfonyl)piperazine Derivatives F->G Final Product

Workflow for the synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives.
Protocol 1: Synthesis of the Core Scaffold

Note: This protocol is self-validating; the appearance of a distinct organic layer during extraction confirms the successful consumption of the hydrophilic piperazine starting material.

  • Dissolution: Dissolve 10 mmol (0.861 g) of piperazine in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Causality: CH₂Cl₂ is chosen as an aprotic solvent because it readily dissolves both the amine and the sulfonyl chloride without participating in competing nucleophilic reactions.

  • Temperature Control: Submerge the reaction flask in an ice bath (0–4 °C).

    • Causality: The sulfonylation of amines is highly exothermic. Controlling the temperature prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of mono-substituted side products.

  • Addition: Add 20 mmol of the target substituted phenylsulfonyl chloride dropwise to the stirring solution.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours to ensure complete bis-substitution [1].

  • Quenching & Extraction: Extract the reaction mixture with an aqueous HCl solution adjusted to pH 3.

    • Causality: The acidic wash protonates any unreacted piperazine and basic byproducts, driving them into the aqueous phase, while the neutral bis-sulfonamide product remains in the organic CH₂Cl₂ layer.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. Purify the residue via silica gel column chromatography (eluting with CH₂Cl₂) to yield the pure targeted compound.

Application Area I: Type 2 Diabetes (DPP-IV Inhibition)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors control blood glucose levels by preventing the degradation of incretin hormones (GLP-1 and GIP), thereby promoting insulin secretion. The 1,4-bis(phenylsulfonyl)piperazine scaffold mimics the structural features of sitagliptin, utilizing its bulky phenyl rings to occupy the hydrophobic S1 and S2 pockets of the DPP-IV enzyme[1].

Pathway Drug 1,4-Bis(phenylsulfonyl)piperazine DPP4 DPP-IV Enzyme Drug->DPP4 Inhibits (S1/S2 Pockets) Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades (Blocked) Inactive Inactive Peptides Incretins->Inactive Prevented by Drug Insulin Insulin Secretion (Pancreatic Beta Cells) Incretins->Insulin Stimulates Glucose Blood Glucose Lowering Insulin->Glucose Promotes

Mechanism of action for DPP-IV inhibition by piperazine sulfonamides.
Quantitative Data: Structure-Activity Relationship (SAR)

In vitro testing of various derivatives reveals that electron-withdrawing groups at the ortho or para positions significantly enhance DPP-IV inhibition compared to electron-donating groups or meta-substitutions[1].

CompoundSubstitution (R-group)Electronic NatureDPP-IV Inhibition (%) at 100 µMSAR Conclusion
1a 2-ChloroElectron-withdrawing22.6%Ortho-halogenation is highly favored.
1c 4-ChloroElectron-withdrawing~18.5%Para-halogenation is tolerated.
1d 2-Methyl (Tosyl)Electron-donating< 15.0%Steric bulk without electronegativity reduces binding.
1b, 1e 3-Chloro / 3-MethylMixed< 12.0%Meta-substitution is strictly disfavored due to steric clash in S1 pocket.
Protocol 2: In Vitro Fluorometric DPP-IV Inhibition Assay
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0).

    • Causality: This pH mimics physiological conditions and maintains the optimal protonation state of the enzyme's catalytic triad (Ser631, Asp708, His740).

  • Reagent Mixing: In a 96-well black opaque plate, combine 10 µL of the test compound (dissolved in DMSO, final concentration 100 µM) with 40 µL of recombinant human DPP-IV enzyme solution.

  • Pre-incubation: Incubate the plate at 37 °C for 30 minutes.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme's active site before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to initiate the reaction.

  • Measurement: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

    • Causality: Active DPP-IV cleaves the substrate to release free AMC, which is highly fluorescent. Effective inhibitors will yield a quantifiable decrease in the rate of fluorescence generation.

Application Area II: Alzheimer's Disease (Multi-Target Directed Ligands)

Recent advancements in neuropharmacology have utilized the 1,4-bis(phenylsulfonyl)piperazine core—specifically its 2,5-dione derivatives—as multi-target directed ligands (MTDLs) for Alzheimer's Disease (AD) [2]. The bulky bis-phenylsulfonyl groups are perfectly sized to span the narrow gorge of Acetylcholinesterase (AChE), simultaneously interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). Blocking the PAS is critical, as it is known to accelerate amyloid-beta (Aβ) aggregation.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: A pH of 8.0 is optimal for both the enzymatic activity of AChE/BChE and the subsequent nucleophilic reaction of the released thiocholine with the colorimetric reagent.

  • Enzyme & Inhibitor Incubation: Mix 50 µL of AChE or BChE solution with 50 µL of the test compound (various concentrations) in a 96-well clear plate. Incubate for 15 minutes at room temperature.

  • Colorimetric Reagent: Add 50 µL of 3 mM DTNB (Ellman's reagent).

  • Substrate Addition: Add 50 µL of 15 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

  • Detection: Read absorbance at 412 nm for 5 minutes.

    • Causality: The enzyme cleaves the thiocholine ester, releasing free thiocholine. The free thiol group reacts immediately with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm. Reduced absorbance indicates successful enzyme inhibition.

References

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: Acta Pharmaceutica, 71(4), 631-643 (2021). URL: [Link]

  • Title: Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches Source: MDPI / Molecules, 29(19), 4688 (2024). URL: [Link]

Application Notes on 1,4-Bis(phenylsulfonyl)piperazine: A Survey of its Chemical and Biological Landscape

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research has been conducted to delineate the catalytic applications of metal complexes featuring the 1,4-Bis(phenylsulfonyl)piperazine ligand. Following a comprehensive review of scientific literature, we conclude that there are no established or documented catalytic applications for metal complexes of 1,4-Bis(phenylsulfonyl)piperazine . The structural and electronic properties conferred by the two phenylsulfonyl substituents on the piperazine nitrogen atoms likely preclude its effective use as a ligand in transition metal catalysis. This document details the findings of our investigation and provides an overview of the contexts in which 1,4-Bis(phenylsulfonyl)piperazine and its derivatives are actively being researched, primarily in the field of medicinal chemistry.

Introduction: The Role of Piperazine Scaffolds in Catalysis and Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in both medicinal chemistry and catalysis.[1][2] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing positions allows for versatile coordination to metal centers, making many of its derivatives effective ligands in a variety of catalytic transformations.[1][3] These reactions include important carbon-carbon and carbon-nitrogen bond-forming reactions catalyzed by transition metals like palladium and copper.[4][5][6]

Simultaneously, the piperazine motif is a cornerstone in drug design, appearing in numerous approved therapeutic agents.[2] The ability to functionalize the nitrogen atoms of the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Investigation into the Catalytic Applications of 1,4-Bis(phenylsulfonyl)piperazine Metal Complexes

A systematic search of chemical databases and scientific literature was performed to identify instances where 1,4-Bis(phenylsulfonyl)piperazine is utilized as a ligand in metal-catalyzed reactions. The investigation included searches for pre-formed metal complexes of this ligand as well as in-situ systems where the ligand is added to a metal precursor.

The search, however, did not yield any reports of 1,4-Bis(phenylsulfonyl)piperazine acting as a supporting ligand for a catalytically active metal center. One notable finding from a University of Chicago document described a palladium-catalyzed reaction involving 1,4-bis(phenylsulfonyl)piperazine.[7] However, in this context, the molecule was a substrate or product of the reaction, not a component of the catalyst itself.

The absence of catalytic applications can be rationalized by considering the electronic and steric properties of the 1,4-Bis(phenylsulfonyl)piperazine structure. The strong electron-withdrawing nature of the two phenylsulfonyl groups significantly reduces the electron-donating ability of the piperazine nitrogen atoms. This diminished nucleophilicity would likely result in weak coordination to a metal center, a critical prerequisite for ligand-accelerated catalysis. Furthermore, the steric bulk of the two phenylsulfonyl moieties could create significant hindrance around the metal center, impeding substrate binding and the subsequent catalytic steps.

Current Research Landscape of 1,4-Bis(phenylsulfonyl)piperazine and its Derivatives

While not employed in catalysis, 1,4-Bis(phenylsulfonyl)piperazine and related structures are subjects of significant interest in medicinal chemistry. The primary area of investigation for these compounds is as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8]

Application in Medicinal Chemistry: DPP-IV Inhibition

Several studies have reported the synthesis of a series of 1,4-bis(phenylsulfonyl)piperazine derivatives and their evaluation as DPP-IV inhibitors. These studies explore the structure-activity relationship (SAR) by modifying the phenylsulfonyl groups with various substituents to optimize inhibitory potency. For instance, it has been observed that the presence of electron-withdrawing groups, such as chlorine, on the phenyl rings can enhance the inhibitory activity against DPP-IV.[8]

The general synthetic approach to these compounds involves the reaction of piperazine with substituted phenylsulfonyl chlorides.

Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

The synthesis of 1,4-Bis(phenylsulfonyl)piperazine is a straightforward procedure.

General Protocol for the Synthesis of 1,4-Bis(phenylsulfonyl)piperazine Derivatives

A general method for the synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives involves the reaction of piperazine with two equivalents of a substituted benzenesulfonyl chloride in the presence of a base.

dot

Synthesis Piperazine Piperazine Reaction Piperazine->Reaction SulfonylChloride 2x Substituted Benzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine, Triethylamine) in a suitable solvent Base->Reaction Reaction Conditions Product 1,4-Bis(phenylsulfonyl)piperazine Derivative Reaction->Product

Caption: General reaction scheme for the synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives.

Conclusion and Future Outlook

The available scientific literature strongly indicates that 1,4-Bis(phenylsulfonyl)piperazine is not a viable ligand for transition metal catalysis, likely due to unfavorable electronic and steric properties. Researchers seeking to develop novel catalytic systems based on piperazine scaffolds are advised to explore derivatives with less sterically demanding and more electron-donating substituents.

Conversely, the 1,4-bis(phenylsulfonyl)piperazine scaffold remains a promising area of investigation within drug discovery, particularly for the development of DPP-IV inhibitors. Future research in this area will likely focus on the synthesis and biological evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF TRANSTION METAL COMPLEXES OF 1,4-BIS(1-NAPTHYLMETHYL)PIPERAZINE | Request PDF.
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Heterogeneous Applications of Iron Complexes with Nitrogen-Containing Ligands. MDPI.
  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives | Request PDF.
  • 2-(3,5-Difluorophenyl)piperazine | 910444-57-4 | Benchchem.
  • Recent advances in synthesis of piperazine based ligands, metal complexes and their applications | Request PDF.
  • Knowledge UChicago. The University of Chicago.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease.
  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Rel

Sources

Application Note: Scale-Up Manufacturing Process for 1,4-Bis(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Therapeutic Context

The synthesis of symmetrical bis-sulfonamides is a critical operation in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing. Specifically, 1,4-bis(phenylsulfonyl)piperazine and its fluorinated or methylated derivatives have emerged as highly valuable scaffolds in drug discovery, most notably demonstrating promising efficacy as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus[1].

Transitioning the synthesis of 1,4-bis(phenylsulfonyl)piperazine from a milligram-scale discovery laboratory to a multi-kilogram pilot plant presents unique chemical engineering challenges. The reaction involves the nucleophilic acyl substitution of piperazine with benzenesulfonyl chloride. While seemingly straightforward, the scale-up is complicated by the highly exothermic nature of sulfonylation, the hydrolytic instability of the electrophile, and the sudden crystallization of the product which can induce non-Newtonian fluid dynamics in the reactor. This application note details a robust, self-validating scale-up protocol designed to maximize yield while ensuring stringent quality control.

Process Chemistry and Mechanistic Causality

The core chemical transformation relies on the nucleophilic attack of the secondary amines of piperazine onto the electrophilic sulfur atom of benzenesulfonyl chloride[2].

Solvent Selection: Dichloromethane (DCM) is utilized as the primary reaction solvent. The causality behind this choice is twofold: it provides excellent initial solubility for both piperazine and benzenesulfonyl chloride, ensuring a homogeneous reaction environment during the critical first equivalent addition, and it acts as a moderate heat sink due to its low boiling point (39.6 °C)[3].

Base Selection: Triethylamine (TEA) is employed as an organic acid scavenger rather than aqueous sodium hydroxide (Schotten-Baumann conditions). TEA maintains a single-phase system during the reaction, which prevents the mass-transfer limitations inherent in biphasic systems and significantly reduces the competitive hydrolysis of benzenesulfonyl chloride[3].

G A Piperazine (1.0 eq) E Controlled Addition (0-5°C, Exotherm Control) A->E B Benzenesulfonyl Chloride (2.1 eq) B->E C Triethylamine (TEA) (2.5 eq) C->E D Dichloromethane (DCM) Solvent D->E F Nucleophilic Sulfonylation (Room Temp, 4-6 h) E->F ΔH < 0 G Aqueous Quench & Wash (Remove TEA-HCl & unreacted amines) F->G H Crystallization & Filtration (High Purity Product) G->H

Process workflow for scaled-up synthesis of 1,4-Bis(phenylsulfonyl)piperazine.

Scale-Up Strategy & Reaction Engineering

When moving from a 10-gram lab scale to a 1.0-kilogram pilot scale, the surface-area-to-volume ratio of the reactor decreases drastically, limiting heat dissipation. Furthermore, as the bis-sulfonylated product forms, it precipitates rapidly, creating a thick slurry.

Table 1: Process Parameters Comparison (Lab vs. Pilot Scale)
ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Causality / Engineering Rationale
Reactor Type Round-bottom flaskJacketed glass-lined reactorEnsures efficient heat removal during the highly exothermic electrophile addition.
Agitation Magnetic stir barPitched-blade turbine (250 rpm)Prevents localized concentration gradients and handles the high viscosity of the product slurry.
Addition Time 15 minutes120 minutesControls ΔT to <5∘ C, preventing thermal runaway and sulfonyl chloride hydrolysis.
Solvent Volume 100 mL (10 V)12 L (12 V)Increased solvent volume accommodates the highly crystalline product, maintaining stirrability.
Purification Column ChromatographyAnti-solvent CrystallizationEliminates the need for unscalable silica gel chromatography; leverages product insolubility in ethanol.

Detailed Experimental Protocol (1.0 kg Pilot Scale)

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded directly into the workflow to ensure that proceeding to the next step is chemically justified by real-time data.

Phase 1: Reactor Preparation and Charging
  • Purge: Inert a 20 L jacketed glass-lined reactor with ultra-high purity Nitrogen for 15 minutes.

  • Charge: Add 1.00 kg (11.6 mol, 1.0 eq) of anhydrous piperazine and 10.0 L of dry DCM.

  • Base Addition: Add 2.93 kg (29.0 mol, 2.5 eq) of Triethylamine (TEA).

  • Cooling: Circulate chilled fluid through the reactor jacket to cool the internal mixture to 0–5 °C.

Phase 2: Electrophile Addition
  • Preparation: In a separate addition vessel, dissolve 4.30 kg (24.3 mol, 2.1 eq) of benzenesulfonyl chloride in 2.0 L of DCM[2].

  • Controlled Addition: Begin dropwise addition of the benzenesulfonyl chloride solution into the main reactor.

  • Thermal Control: Adjust the addition rate to maintain the internal reactor temperature strictly below 10 °C. (Causality: Exceeding this temperature accelerates the reaction between TEA and benzenesulfonyl chloride, generating dark-colored sulfene impurities).

Phase 3: Reaction Maturation & IPC Validation
  • Maturation: Once addition is complete, remove jacket cooling and allow the reactor to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

  • Self-Validation (IPC 1 - Reaction Completion): Withdraw a 1.0 mL aliquot, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the mono-sulfonylated intermediate is <0.5% AUC. If >0.5% , continue stirring for 2 hours and re-test.

Phase 4: Work-up and Phase Separation
  • Quench: Charge 5.0 L of deionized water to the reactor and stir for 15 minutes to dissolve the precipitated TEA·HCl salts.

  • Acid Wash: Charge 3.0 L of 1M HCl (aq) and stir for 15 minutes. Allow phases to separate for 30 minutes.

  • Self-Validation (IPC 2 - Base Removal): Sample the upper aqueous layer and test the pH. A pH of 1–2 validates the complete extraction of TEA and unreacted piperazine. If pH >2 , perform an additional 1M HCl wash.

  • Phase Separation: Drain the lower organic phase (containing the product) into a clean vessel. Discard the aqueous phase.

PhaseSeparation A Crude Reaction Mixture (Product, TEA·HCl, DCM, Impurities) B Add 1M HCl (aq) A->B C Phase Separation B->C D Aqueous Phase (TEA·HCl, Unreacted Amines) C->D Top Layer E Organic Phase (Product in DCM) C->E Bottom Layer F Solvent Swap to Ethanol (Crystallization) E->F G Pure 1,4-Bis(phenylsulfonyl)piperazine F->G

Phase separation and purification logic for product isolation.

Phase 5: Crystallization and Isolation
  • Solvent Swap: Return the organic phase to the reactor. Begin vacuum distillation (400 mbar, jacket 45 °C) to remove DCM.

  • Anti-Solvent Addition: As the volume reduces by 70%, continuously charge 10.0 L of absolute ethanol. (Causality: 1,4-bis(phenylsulfonyl)piperazine has exceptionally low solubility in ethanol, driving high-yielding crystallization while leaving sulfonate impurities in solution).

  • Cooling: Cool the resulting white slurry to 0–5 °C and hold for 2 hours to maximize crystal growth.

  • Filtration: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of cold ethanol.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 50 °C under high vacuum (< 10 mbar) for 12 hours.

  • Self-Validation (IPC 3 - Drying): Measure Loss on Drying (LOD) using a halogen moisture analyzer. Drying is validated when LOD <0.5% .

Expected Yield: 3.85 kg (90-92% theoretical yield) of 1,4-bis(phenylsulfonyl)piperazine as a highly crystalline white powder.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,4-bis(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields and obtain a high-purity product.

The synthesis of 1,4-bis(phenylsulfonyl)piperazine, a symmetrical sulfonamide, is a fundamental reaction in medicinal chemistry. The piperazine core is a common scaffold in many biologically active compounds.[1][2] This synthesis typically involves the reaction of piperazine with two equivalents of benzenesulfonyl chloride. While seemingly straightforward, several factors can influence the reaction's success and yield.

This guide will delve into the critical aspects of this synthesis, offering practical solutions to common challenges.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of 1,4-bis(phenylsulfonyl)piperazine in a question-and-answer format.

Q1: My yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential issues and their solutions:

  • Sub-optimal Reaction Conditions: The reaction between piperazine and benzenesulfonyl chloride is a classic Schotten-Baumann reaction, which is sensitive to pH, temperature, and solvent.[3][4]

    • Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[4] Insufficient or an inappropriate base can lead to the formation of piperazine hydrochloride salts, which are less nucleophilic and will slow down or halt the reaction.

      • Solution: Use at least two equivalents of a suitable base. Common choices include aqueous sodium hydroxide, sodium carbonate, or an organic base like triethylamine or pyridine.[4][5] For biphasic conditions (e.g., an organic solvent and aqueous base), vigorous stirring is essential to ensure proper mixing.

    • Temperature Control: While some reactions require heating, excessive temperatures can promote side reactions and decomposition.[4]

      • Solution: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of benzenesulfonyl chloride, which can be exothermic.[4] After the addition, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.[5]

    • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials to some extent.

      • Solution: Dichloromethane (DCM), tetrahydrofuran (THF), and acetone are commonly used organic solvents.[5][6] For Schotten-Baumann conditions, a two-phase system with an organic solvent and water is often employed.[4]

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water and base, forming benzenesulfonic acid.[5] This hydrolyzed by-product will not react with piperazine, thus reducing the yield.

    • Solution: Ensure your glassware is thoroughly dried and use anhydrous solvents if conducting the reaction under non-aqueous conditions.[5] When using aqueous base, add the benzenesulfonyl chloride slowly to the reaction mixture to minimize the time it is exposed to water before reacting with the more nucleophilic piperazine. Using a slight excess (e.g., 2.1-2.2 equivalents) of benzenesulfonyl chloride can also compensate for minor hydrolysis.[6]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material (piperazine) is still present, consider extending the reaction time or gently heating the mixture.

Q2: I'm observing the formation of a significant amount of a mono-substituted side product, 1-(phenylsulfonyl)piperazine. How can I favor the formation of the di-substituted product?

A2: The formation of the mono-substituted product is a common issue and arises from incomplete reaction. To drive the reaction towards the desired 1,4-bis(phenylsulfonyl)piperazine, consider the following:

  • Stoichiometry of Reactants: Ensure you are using at least two equivalents of benzenesulfonyl chloride for every one equivalent of piperazine. A slight excess of the sulfonyl chloride can help push the reaction to completion.[6]

  • Reaction Time and Temperature: As mentioned previously, allowing the reaction to proceed for a sufficient amount of time is crucial. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy for the second sulfonylation step.

  • Order of Addition: Adding the benzenesulfonyl chloride slowly to the solution of piperazine and base can help maintain a higher concentration of piperazine relative to the electrophile initially, which can favor the initial reaction. However, ensuring a slight excess of the sulfonyl chloride is present by the end of the reaction is key to full conversion.

Q3: My final product is difficult to purify and appears to be contaminated with by-products. What are the likely impurities and what are the best purification strategies?

A3: Besides the mono-substituted product, other impurities can include unreacted starting materials and by-products from side reactions.

  • Common Impurities:

    • 1-(Phenylsulfonyl)piperazine: The mono-substituted intermediate.

    • Benzenesulfonic acid: From the hydrolysis of benzenesulfonyl chloride.[5]

    • Unreacted Piperazine: If the reaction is incomplete.

    • Base-related salts: For example, triethylamine hydrochloride if triethylamine is used as the base.

  • Purification Strategies:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step.

      • Quench the reaction mixture with water.

      • If an organic solvent was used, separate the layers. If the reaction was done in a single phase, you may need to extract the product with a suitable organic solvent like ethyl acetate or DCM.[5]

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining piperazine and organic base.

      • Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove benzenesulfonic acid.

      • Wash with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[5]

    • Recrystallization: This is often the most effective method for purifying the solid 1,4-bis(phenylsulfonyl)piperazine.

      • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[4]

    • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the non-polar di-substituted product from the more polar mono-substituted product and other impurities.[6]

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of 1,4-Bis(phenylsulfonyl)piperazine?

A: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride. A chloride ion is displaced, and in the presence of a base, the protonated nitrogen is deprotonated to regenerate the nucleophilic amine for the second substitution.

Reaction_Mechanism cluster_step1 Step 1: First Sulfonylation cluster_step2 Step 2: Second Sulfonylation Piperazine Piperazine Intermediate1 1-(Phenylsulfonyl)piperazine Piperazine->Intermediate1 + Benzenesulfonyl Chloride Benzenesulfonyl_Chloride1 Benzenesulfonyl Chloride HCl1 HCl Final_Product 1,4-Bis(phenylsulfonyl)piperazine Intermediate1->Final_Product + Benzenesulfonyl Chloride Base Base (e.g., NaOH, Et3N) HCl1->Base Neutralization Benzenesulfonyl_Chloride2 Benzenesulfonyl Chloride HCl2 HCl HCl2->Base Neutralization

Caption: Reaction mechanism for the synthesis of 1,4-bis(phenylsulfonyl)piperazine.

Q: Can I use piperazine hexahydrate for this reaction?

A: Yes, piperazine hexahydrate can be used. However, it is important to account for the water content when calculating the molar equivalents of piperazine. Piperazine hexahydrate has a molecular weight of 194.23 g/mol , while anhydrous piperazine is 86.14 g/mol . Adjust your starting material weight accordingly. The presence of water may slightly increase the rate of benzenesulfonyl chloride hydrolysis, so a small excess of the sulfonyl chloride is recommended.

Q: Are there alternative methods to synthesize 1,4-Bis(phenylsulfonyl)piperazine?

A: While the reaction of piperazine with benzenesulfonyl chloride is the most common and direct method, other synthetic strategies exist for forming sulfonamides. However, for this specific symmetrical molecule, the described method is generally the most efficient. For more complex, unsymmetrical piperazine derivatives, multi-step syntheses involving protecting groups may be necessary.[7]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.

Experimental Protocol: A Generalized Procedure

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • Piperazine (or piperazine hexahydrate)

  • Benzenesulfonyl chloride

  • Sodium carbonate (or other suitable base)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq.) and sodium carbonate (2.2 eq.) in a mixture of water and DCM (a 1:1 ratio is a good starting point).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (2.1 eq.) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Experimental_Workflow Start Start Dissolve_Reactants Dissolve piperazine and base in water/DCM Start->Dissolve_Reactants Cool_Mixture Cool to 0 °C Dissolve_Reactants->Cool_Mixture Add_Sulfonyl_Chloride Slowly add benzenesulfonyl chloride Cool_Mixture->Add_Sulfonyl_Chloride Stir_Overnight Stir at room temperature overnight Add_Sulfonyl_Chloride->Stir_Overnight Monitor_Reaction Monitor by TLC Stir_Overnight->Monitor_Reaction Workup Aqueous Workup (Separate layers, wash) Monitor_Reaction->Workup Dry_and_Concentrate Dry organic layer and concentrate Workup->Dry_and_Concentrate Purify Purify by recrystallization Dry_and_Concentrate->Purify End End Purify->End

Sources

Technical Support Center: Troubleshooting 1,4-Bis(phenylsulfonyl)piperazine Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of 1,4-bis(phenylsulfonyl)piperazine. This highly crystalline bis-sulfonamide is a critical intermediate and scaffold in drug discovery, particularly in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors[1]. However, its rigid symmetrical structure and strong intermolecular forces often lead to severe solubility bottlenecks during synthesis, characterization, and bioassay preparation.

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring your experiments remain robust and reproducible.

Troubleshooting FAQs

Q1: Why is 1,4-Bis(phenylsulfonyl)piperazine so difficult to dissolve in standard organic solvents? A1: The poor solubility is thermodynamically driven by an exceptionally high crystal lattice energy. The molecule features a rigid piperazine core in a chair conformation, flanked by two bulky phenylsulfonyl groups. The sulfonyl ( -SO2​- ) moieties act as strong hydrogen-bond acceptors and generate intense dipole-dipole interactions, while the terminal phenyl rings engage in extensive π−π stacking[2]. Consequently, the enthalpy of dissolution ( ΔHdiss​ ) is highly endothermic in non-polar or weakly polar solvents like hexane or cold ethanol. To achieve dissolution, you must use solvents with high dielectric constants and strong dipole moments capable of disrupting this lattice.

Q2: What are the optimal solvents for synthesizing this compound without premature precipitation? A2: For the nucleophilic substitution reaction between piperazine and phenylsulfonyl chloride, dichloromethane (DCM) is the industry standard[1]. While the final bis-sulfonamide has limited solubility in cold DCM, the reaction is typically run at room temperature with an organic base like triethylamine (TEA)[1]. TEA serves a dual purpose: it neutralizes the HCl byproduct and helps maintain the solubility of the intermediates by preventing the protonation of the piperazine nitrogens. If precipitation occurs mid-reaction, adding a small volume of N,N-Dimethylformamide (DMF) will rapidly clear the solution.

Q3: My compound crashes out in CDCl3​ during NMR preparation. What is the alternative? A3: While mono-sulfonyl piperazines often dissolve in Chloroform-d ( CDCl3​ ), bis-substituted derivatives frequently precipitate due to their higher symmetry and lattice energy. The optimal solvent for NMR characterization is Dimethyl sulfoxide-d6 (DMSO- d6​ )[3]. The S=O bond in DMSO acts as a powerful hydrogen bond acceptor, and its strong dipole ( μ=3.96 D) effectively solvates the electron-deficient regions of the piperazine ring, disrupting the solid-state interactions[2].

Q4: How do I prevent the compound from forming "brick dust" precipitates during in vitro biological assays? A4: When transitioning from an organic stock to an aqueous assay buffer (e.g., for DPP-IV inhibition screening), the compound experiences a sudden drop in solvent dielectric capacity, leading to rapid nucleation[1]. To prevent this, you must manage the solvent transition kinetically. Prepare a highly concentrated stock in 100% molecular biology-grade DMSO, perform all serial dilutions in DMSO, and only introduce the compound to the aqueous buffer at the final step under vigorous mixing.

Quantitative Solubility Profile

To facilitate easy comparison and solvent selection, the following table summarizes the quantitative and qualitative solubility profile of 1,4-bis(phenylsulfonyl)piperazine across various solvent classes.

SolventDielectric Constant ( ε )Solubilizing CapacityRecommended Application
Water 80.1Insoluble (< 0.1 mg/mL)N/A (Requires DMSO co-solvent for assays)
Hexane 1.9InsolubleTrituration / Washing out non-polar impurities
Ethanol 24.5Sparingly SolubleHot recrystallization
Dichloromethane (DCM) 9.1Moderately SolubleChemical Synthesis / Aqueous Extraction[1]
N,N-Dimethylformamide (DMF) 36.7SolubleHigh-temperature synthesis / Coupling reactions
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble (> 50 mg/mL)In vitro bioassay stocks / NMR Characterization[3]

Experimental Protocols

Protocol 1: Preparation of Aqueous Bioassay Solutions (Self-Validating System)

Causality: Direct addition of dry powder to an aqueous buffer forces the compound to hydrate, exposing its hydrophobic phenyl rings to water, which thermodynamically drives immediate aggregation. By using a DMSO intermediate, the compound is pre-solvated, allowing it to remain in a metastable colloidal state long enough for the assay to complete.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of 1,4-bis(phenylsulfonyl)piperazine and dissolve it in 100% molecular biology-grade DMSO to create a 50 mM master stock. Vortex for 60 seconds.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 10 mM, 1 mM) in 100% DMSO. Do not use aqueous buffers for intermediate dilutions.

  • Buffer Integration: Pipette the assay buffer (e.g., Tris-HCl or PBS) into the reaction well first. While vigorously mixing the buffer, rapidly inject the DMSO stock. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation[1].

  • Self-Validation Step: To ensure the compound has not crashed out as invisible micro-precipitates (which cause false negatives via light scattering), measure the optical density (OD) of the final buffer solution at 600 nm.

    • Validation Criteria: An OD600​>0.05 compared to a blank indicates colloidal aggregation. If this occurs, the system invalidates the current concentration, dictating that you must lower the final compound concentration or adjust the surfactant (e.g., Tween-20) levels in your buffer.

Protocol 2: NMR Sample Preparation for Highly Crystalline Bis-Sulfonamides

Causality: The high lattice energy of the bis-sulfonamide resists dissolution at room temperature. Heat provides the kinetic energy required to break the π−π stacking, while sonication provides cavitation forces to mechanically break down microcrystals, increasing the surface area for DMSO- d6​ solvation.

Step-by-Step Methodology:

  • Initial Mixing: Add 5–10 mg of the compound to an NMR tube. Add 0.6 mL of DMSO- d6​ [3].

  • Thermal Disruption: Cap the tube and place it in a water bath set to 50 °C for 5 minutes.

  • Cavitation: Transfer the tube to an ultrasonic bath and sonicate for 5 minutes.

  • Self-Validation Step: Visually inspect the NMR tube against a strong light source.

    • Validation Criteria: If any particulate matter remains, the magnetic field shimming process will fail, resulting in broadened, unreadable peaks. If particles are visible, the protocol dictates you must filter the solution through a 0.2 μ m PTFE syringe filter directly into a new, clean NMR tube to validate sample homogeneity before acquiring the spectrum.

Solvent Selection Workflow

Workflow Start 1,4-Bis(phenylsulfonyl)piperazine Solubility Troubleshooting Synthesis Chemical Synthesis Start->Synthesis NMR NMR Characterization Start->NMR Bioassay In Vitro Bioassays Start->Bioassay SolSynth Use DCM or DMF Add TEA to neutralize HCl Synthesis->SolSynth SolNMR Use DMSO-d6 (Avoid CDCl3) NMR->SolNMR SolBio 100% DMSO Stock (10-50 mM) Bioassay->SolBio ActSynth Stir at RT / Reflux Extract with acidic H2O SolSynth->ActSynth ActNMR Heat to 50°C Sonicate 5 mins SolNMR->ActNMR ActBio Dilute in Assay Buffer Max 1% Final DMSO SolBio->ActBio

Workflow for overcoming 1,4-bis(phenylsulfonyl)piperazine solubility issues across applications.

References

  • Abu Khalaf, R., et al. "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica, 2021. 1

  • Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 2014. 2

  • Shrivastava, S. K., et al. "Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease." ACS Chemical Neuroscience, 2019. 3

Sources

Validation & Comparative

Advanced Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 1,4-Bis(phenylsulfonyl)piperazine and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing structurally similar drug candidates during pharmacokinetic profiling and metabolite identification. 1,4-Bis(phenylsulfonyl)piperazine and its derivatives have emerged as highly valuable scaffolds in medicinal chemistry, particularly in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management[1] and multi-target directed ligands for Alzheimer's disease[2].

To accurately quantify these compounds and identify their in vivo metabolites, researchers must deeply understand their gas-phase dissociation chemistry. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1,4-bis(phenylsulfonyl)piperazine against two key alternatives: the mono-substituted 1-(phenylsulfonyl)piperazine and the para-methylated 1,4-ditosylpiperazine .

Mechanistic Principles of Sulfonamide Fragmentation

In positive-ion ESI-MS/MS, protonation of piperazine sulfonamides preferentially occurs on the piperazine nitrogen atoms, driven by their significantly higher gas-phase basicity compared to the sulfonyl oxygens. Upon Collision-Induced Dissociation (CID), the protonated precursor ions [M+H]+ undergo two highly diagnostic fragmentation pathways:

  • S-N Bond Heterolysis: The sulfonamide S-N bond is the weakest link in the molecule. CID readily cleaves this bond, generating either a sulfonyl cation ( [ArSO2​]+ ) or a protonated amine fragment, depending on the relative proton affinities of the leaving groups[3].

  • SO2​ Extrusion Rearrangement: A unique and defining characteristic of aromatic sulfonamides is the neutral loss of sulfur dioxide (64 Da). This is not a simple cleavage but a complex intramolecular rearrangement where the amine nitrogen attacks the ipso-carbon of the aromatic ring, extruding SO2​ to form a highly stable protonated secondary or tertiary amine[4]. Because this rearrangement requires a higher activation energy than simple bond cleavage, it serves as a self-validating marker for the arylsulfonyl moiety.

Comparative Fragmentation Profiling

To build robust Selected Reaction Monitoring (SRM) methods, we must compare the exact masses and dominant product ions of our target compound against its structural analogs. The data below synthesizes the expected CID behavior based on the established fragmentation rules for piperazine analogues[5] and arylsulfonamides[4].

Quantitative Data Summary
CompoundPrecursor Ion [M+H]+ (m/z)S-N Cleavage: Sulfonyl Cation (m/z)S-N Cleavage: Amine Fragment (m/z) SO2​ Extrusion Rearrangement (m/z)Optimal CID Energy (eV)
1,4-Bis(phenylsulfonyl)piperazine 367.08141.00227.09303.1225 - 35
1-(Phenylsulfonyl)piperazine 227.09141.0085.08163.1215 - 25
1,4-Ditosylpiperazine 395.11155.02241.10331.1525 - 35

Causality in the Data: Notice that 1,4-bis(phenylsulfonyl)piperazine requires higher collision energies (25-35 eV) to achieve optimal fragmentation compared to its mono-substituted counterpart. The presence of two strongly electron-withdrawing phenylsulfonyl groups delocalizes the charge, stabilizing the precursor ion and necessitating higher kinetic energy to drive the SO2​ extrusion[4].

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every parameter choice is grounded in the physicochemical properties of the bis-sulfonyl scaffold.

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike plasma/tissue homogenate samples with a stable isotopically labeled internal standard (e.g., 1,4-Bis(phenylsulfonyl)piperazine- d8​ ). Extract using liquid-liquid extraction (LLE) with ethyl acetate.

  • Causality: The bis-sulfonyl structure is highly lipophilic. LLE provides superior recovery and cleaner extracts compared to protein precipitation, minimizing matrix effects that could suppress the ESI signal. The d8​ -isotope validates extraction efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a superficially porous C18 column (2.1 x 50 mm, 2.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the piperazine ring in the liquid phase. Superficially porous particles reduce the diffusion path length, minimizing band broadening and ensuring sharp peaks for accurate integration.

Step 3: ESI Source Optimization

  • Action: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality: 350°C is critical; the high molecular weight and hydrophobicity of 1,4-bis(phenylsulfonyl)piperazine require aggressive thermal energy to ensure complete droplet evaporation and efficient gas-phase ion release without inducing premature in-source fragmentation.

Step 4: MS/MS Acquisition (Product Ion Scan)

  • Action: Isolate m/z 367.08 in Q1. Apply a collision energy ramp from 15 eV to 40 eV using Argon as the collision gas.

  • Causality: Ramping the collision energy validates the fragmentation mechanism. At 15 eV, you will observe the initial S-N cleavage (m/z 227.09). As the energy approaches 35 eV, the spectrum will be dominated by the SO2​ extrusion product (m/z 303.12), confirming the presence of the intact arylsulfonamide architecture.

Visualizations

LC-MS/MS Analytical Workflow

Workflow N1 Sample Preparation (LLE & Isotope Spiking) N2 Liquid Chromatography (C18, Formic Acid Gradient) N1->N2 N3 Electrospray Ionization (Positive Mode, +3.5 kV) N2->N3 N4 Collision-Induced Dissociation (Argon Gas, 15-40 eV) N3->N4 N5 Mass Analysis & Detection (SRM / Product Ion Scan) N4->N5

LC-ESI-MS/MS workflow for sulfonamide characterization.

Fragmentation Pathway Logic

Fragmentation M Precursor Ion [M+H]+ m/z 367.08 F1 SO2 Extrusion m/z 303.12 M->F1 - SO2 (64 Da) Rearrangement F2 Mono-substituted Amine m/z 227.09 M->F2 - PhSO2 (140 Da) S-N Cleavage F3 Benzenesulfonyl Cation m/z 141.00 M->F3 - Pip-PhSO2 (226 Da) S-N Cleavage F4 Secondary SO2 Loss m/z 163.12 F2->F4 - SO2 (64 Da) Rearrangement

CID fragmentation pathway of 1,4-Bis(phenylsulfonyl)piperazine.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 3

  • Sun, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. 4

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 5

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica. 1

  • Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. (2022). ACS Publications.2

Sources

Spectroscopic validation of 1,4-Bis(phenylsulfonyl)piperazine purity and integrity

Author: BenchChem Technical Support Team. Date: April 2026

The spectroscopic validation of 1,4-Bis(phenylsulfonyl)piperazine is a critical analytical checkpoint in medicinal chemistry. As a privileged scaffold, this bis-sulfonylated compound is frequently utilized in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management and theranostic fluorescent probes for Alzheimer's disease .

However, the synthesis of this molecule from unprotected piperazine inherently risks the formation of mono-sulfonylated intermediates or the retention of unreacted starting materials. As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic signatures of the target bis-adduct against its structural alternatives, providing you with a self-validating framework to guarantee product purity and structural integrity.

The Analytical Challenge: Symmetry and Deshielding

To definitively validate 1,4-Bis(phenylsulfonyl)piperazine, we must exploit the fundamental principles of molecular symmetry and electron density.

  • Symmetry (NMR): Unprotected piperazine is highly symmetric ( D2h​ average in solution), yielding a single proton environment. Mono-sulfonylation breaks this symmetry, creating distinct axial/equatorial and α/β environments due to the bulky, electron-withdrawing sulfonamide group restricting ring flipping. Bis-sulfonylation restores symmetry, simplifying the spectrum back to a single piperazine environment, but with a profoundly different chemical shift .

  • Electronic Effects (IR & MS): The strong electron-withdrawing nature of the two sulfonyl groups heavily deactivates the piperazine nitrogens. This eliminates the secondary amine (N-H) stretch in Infrared (IR) spectroscopy and alters the ionization pathways in Mass Spectrometry (MS) compared to the mono-substituted alternative.

Comparative Spectroscopic Performance

The following table summarizes the quantitative spectroscopic data used to differentiate the target bis-adduct from its primary synthetic alternatives.

Analytical MetricPiperazine (Unprotected)1-(Phenylsulfonyl)piperazine (Mono-adduct)1,4-Bis(phenylsulfonyl)piperazine (Target)
¹H NMR (Core CH₂) ~2.68 ppm (s, 8H)~2.9 ppm (m, 4H), ~3.1 ppm (m, 4H)~3.15 ppm (s, 8H)
¹H NMR (N-H) ~1.5 ppm (s, 2H, broad)~2.0 ppm (s, 1H, broad)Absent
IR Spectroscopy N-H stretch (~3200-3300 cm⁻¹)N-H stretch (~3300 cm⁻¹), S=O (~1320, 1150 cm⁻¹)No N-H stretch, Strong S=O (~1340, 1160 cm⁻¹)
HR-MS (ESI+) m/z 87.09 [M+H]⁺m/z 227.08 [M+H]⁺m/z 367.08 [M+H]⁺

Visualizing the Analytical Logic

To ensure rigorous validation, the analytical workflow must follow a strict logical progression. The diagrams below map the self-validating decision matrices used in our laboratories.

Workflow Start Synthesized Batch 1,4-Bis(phenylsulfonyl)piperazine NMR 1H & 13C NMR Check Symmetry & Shifts Start->NMR IR FT-IR Spectroscopy Confirm SO2, absence of N-H Start->IR MS HR-MS / LC-MS Exact Mass & Purity >98% Start->MS Decision All criteria met? NMR->Decision IR->Decision MS->Decision Pass Validated Pure Compound Decision->Pass Yes Fail Repurify (Column/Recryst) Decision->Fail No

Fig 1. Multi-modal spectroscopic workflow for validating 1,4-Bis(phenylsulfonyl)piperazine purity.

LogicTree Q1 IR: Is N-H stretch (~3300 cm⁻¹) present? MonoIR Likely Mono-substituted or Unreacted Piperazine Q1->MonoIR Yes Q2 1H NMR: How many piperazine CH2 environments? Q1->Q2 No MonoNMR Multiple multiplets (Asymmetric core) Q2->MonoNMR >1 environment Q3 MS: Molecular Ion Peak? Q2->Q3 1 environment BisNMR Single singlet ~3.1 ppm (Symmetric core) BisMS m/z ~367 [M+H]+ Confirmed 1,4-Bis Q3->BisMS Matches Bis-adduct

Fig 2. Spectroscopic logic tree for differentiating mono- vs. bis-sulfonylated piperazines.

Self-Validating Experimental Methodologies

Listing steps is insufficient for robust validation; understanding the causality behind the protocol ensures reproducibility and trust in the data.

Protocol A: Quantitative NMR (qNMR) for Structural Symmetry and Purity

Causality: Bis-sulfonylated piperazines often suffer from poor solubility in non-polar solvents due to strong intermolecular dipole-dipole interactions. We utilize DMSO- d6​ to ensure complete dissolution, which is an absolute prerequisite for accurate qNMR integration.

  • Sample Preparation: Dissolve 15.0 mg of the analyte and 5.0 mg of a certified reference standard (e.g., 1,3,5-Trimethoxybenzene) in 0.6 mL of DMSO- d6​ .

  • Instrument Tuning: Lock, shim, and tune the NMR probe specifically to the sample. Why? Optimal magnetic field homogeneity prevents peak distortion (tailing) that could mask closely eluting asymmetric multiplets indicative of mono-substituted impurities.

  • Parameter Optimization: Set the relaxation delay (D1) to ≥10 seconds. Why? Protons adjacent to bulky sulfonamide groups may exhibit extended longitudinal relaxation times ( T1​ ). A long D1 ensures complete magnetization recovery, making integrations strictly quantitative.

  • Data Processing: Acquire 64 scans. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to maximize the signal-to-noise ratio without sacrificing the resolution needed to spot trace impurities.

Protocol B: LC-ESI-HRMS for Trace Impurity Profiling

Causality: While NMR confirms bulk symmetry, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is required to detect trace isobaric impurities or unreacted starting materials that fall below the NMR detection limit (~1-2%).

  • Mobile Phase Formulation: Prepare LC-MS grade Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid. Why? Because the bis-sulfonyl groups heavily deactivate the piperazine nitrogens, formic acid is essential to force protonation in the ESI+ mode, ensuring adequate ionization efficiency.

  • Chromatographic Separation: Utilize a C18 column (2.1 x 50 mm, 1.7 µm) running a gradient of 5% to 95% B over 10 minutes. Why? The highly hydrophobic bis-adduct will elute significantly later than the mono-adduct and the highly polar parent piperazine. This orthogonal separation prevents ion suppression in the mass spectrometer's source.

  • Mass Analysis & Validation: Scan the m/z 50–1000 range. Extract ion chromatograms (EIC) for m/z 87.09, 227.08, and 367.08.

  • Fragmentation Check: Apply Collision-Induced Dissociation (CID). A prominent fragment at m/z 141 (corresponding to the phenylsulfonyl cation, [PhSO₂]⁺) acts as a self-validating marker for the integrity of the sulfonyl substituent.

Conclusion

Validating the purity of 1,4-Bis(phenylsulfonyl)piperazine requires more than confirming a molecular weight. By combining the symmetry-proving power of ¹H NMR with the functional group exclusion logic of FT-IR and the trace-level sensitivity of LC-HRMS, researchers can establish a self-validating analytical matrix. This ensures that downstream biological assays—whether for DPP-IV inhibition or neurodegenerative probing—are driven by the true bis-adduct, free from the confounding artifacts of mono-substituted impurities.

References

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: Acta Pharmaceutica (PubMed) URL: [Link]

  • Title: Development of Donor–Acceptor Architecture-Based Potential Theranostic Fluorescent Probes for Alzheimer's Disease Source: ACS Publications URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 1,4-Bis(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of rules, but as a self-validating system of risk mitigation. When handling 1,4-Bis(phenylsulfonyl)piperazine (CAS 7250-99-9) —a critical intermediate frequently utilized in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes research[1]—understanding the physicochemical causality behind its hazards is paramount.

This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure absolute safety and logistical efficiency in your drug development workflows.

Hazard Assessment & Physicochemical Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1,4-Bis(phenylsulfonyl)piperazine features a central piperazine ring flanked by two bulky, electron-withdrawing phenylsulfonyl groups[2].

This specific molecular architecture results in a highly crystalline, lipophilic powder. The compound's lipophilicity allows it to interact readily with the lipid bilayers of the skin and ocular mucosa, driving its primary irritation hazards[3]. Furthermore, the fine crystalline nature of the powder increases the risk of aerosolization during transfer, necessitating strict environmental controls to prevent respiratory tract irritation[3].

Table 1: Quantitative & Qualitative Hazard Summary

GHS Hazard Code Hazard Description Causality / Mechanism of Action
H302 Harmful if swallowed Systemic toxicity upon gastrointestinal absorption[3].
H315 Causes skin irritation Lipophilic phenyl groups facilitate dermal lipid bilayer disruption[3].
H319 Causes serious eye irritation Crystalline micro-particulates cause severe mechanical and chemical irritation to the cornea[3].

| H335 | May cause respiratory irritation | Aerosolized dust interacts with the mucosal lining of the respiratory tract[3]. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, validated purpose. The following matrix outlines the required equipment and the scientific justification for its use.

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile Gloves (≥ 5 mil thickness), Double gloving required.Nitrile provides excellent chemical resistance to sulfonamide derivatives. Double gloving establishes a self-validating breach detection system; if the outer glove is compromised by powder or solvent, the inner glove maintains the barrier.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses are insufficient. Goggles form a seal against the face, preventing airborne crystalline dust (H319) from reaching the ocular mucosa[3].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.Synthetic fabrics generate static electricity, which attracts aerosolized powders. Cotton mitigates static cling, preventing the compound from adhering to the researcher's sleeves.
Respiratory Protection Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Primary engineering control. If handling outside a hood is unavoidable (e.g., bulk transport), an N95/P100 particulate respirator is mandatory to block H335-related micro-particulates[3].

Operational Plan: Step-by-Step Handling Protocol

To maintain scientific integrity and personnel safety, follow this self-validating workflow when weighing and transferring 1,4-Bis(phenylsulfonyl)piperazine for DPP-IV inhibitor synthesis[1].

Step 1: Environmental Control Setup

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.

  • Place an anti-static weighing mat on the balance to neutralize static charges.

Step 2: PPE Donning and Self-Validation

  • Don the primary layer of nitrile gloves, ensuring they cover the knit cuffs of the lab coat.

  • Don the secondary (outer) layer of nitrile gloves.

  • Secure chemical splash goggles and verify the facial seal.

Step 3: Anti-Static Weighing Protocol

  • Use a static-dissipative weighing boat (e.g., aluminum or conductive polymer) rather than standard polystyrene, which holds a static charge and causes the powder to "jump."

  • Slowly open the reagent bottle. Use a grounded stainless-steel spatula to transfer the crystalline solid.

  • Record the mass. Cap the reagent bottle immediately after use.

Step 4: Secure Transfer

  • If the compound is to be dissolved (e.g., in dichloromethane (CH2Cl2) as per standard purification protocols[1]), add a small volume of the solvent directly to the weighing boat inside the hood to dissolve the powder before transferring it to the reaction flask. This completely eliminates the risk of dust aerosolization.

  • Rinse the boat twice with the solvent to ensure quantitative transfer.

Experimental Workflow Visualization

G A Phase 1: PPE Verification (Nitrile, Goggles, Lab Coat) B Phase 2: Fume Hood Operation (Draft On, Sash Lowered) A->B Cleared C Phase 3: Material Transfer (Anti-static Boat to Flask) B->C Weighing Complete D Spill Detected? C->D E Decontamination Protocol (Surfactant Wash & Solid Waste) D->E Yes F Phase 4: Proceed to Synthesis (DPP-IV Inhibitor Workflow) D->F No E->F Area Secured

Workflow for the safe handling and spill response of 1,4-Bis(phenylsulfonyl)piperazine.

Disposal & Decontamination Plan

Improper disposal of sulfonamide derivatives can lead to environmental contamination and cross-contamination of future assays.

Step 1: Solid Waste Segregation

  • Collect all contaminated weighing boats, spatulas, and outer gloves.

  • Place them in a designated, clearly labeled "Hazardous Solid Waste - Organic Sulfonamides" biohazard bag or rigid container. Do not mix with general lab trash.

Step 2: Solvent-Contaminated Waste

  • 1,4-Bis(phenylsulfonyl)piperazine is often processed using halogenated solvents like CH2Cl2[1].

  • Any liquid waste containing this compound must be disposed of in a dedicated "Halogenated Organic Waste" carboy.

  • Ensure the carboy is kept in a secondary containment tray and is properly vented to prevent pressure buildup.

Step 3: Surface Decontamination

  • If a dry spill occurs, do not sweep . Sweeping aerosolizes the powder (triggering H335 hazards)[3].

  • Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust.

  • Wipe the area inward from the edges to prevent spreading.

  • Dispose of the towels in the solid hazardous waste container.

  • Perform a final wipe of the balance and fume hood surface with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual lipophilic traces.

References

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: ResearchGate URL
  • Source: SRCE (Acta Pharmaceutica)
  • Title: 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride Hazards (Analog Reference)
  • Title: 1,4-bis(phenylsulfonyl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(phenylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-Bis(phenylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.